molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
CAS RN: 937-14-4
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
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Description

3-Chloroperoxybenzoic acid is a technical compound with a linear formula of ClC6H4CO3H[]. It has a CAS Number of 937-14-4 and a molecular weight of 172.56[]. This compound is often used in scientific research, particularly in the field of organic chemistry.
3-Chloroperoxybenzoic acid has been utilized in various oxidation processes[]. For instance, it has been used in the oxidation of N - p -tolylsulfinyl- (E)-1-phenylethylideneimine to N - p -tolylsulfonyl (E)-1-phenylethylideneimine using dichloromethane as a solvent[]. Additionally, it has been employed in the preparation of mono- and di-epoxy-functionalized poly (3-hydroxybutyrate)-based reactive polymers[].

Synthetic Analysis

Reaction Conditions  The synthesis of 3-Chloroperoxybenzoic acid involves a mixed solution of magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, and dioxane, stirred in an ice water bath[]. The reaction is carried out at 16°C for 2.16667 hours, followed by a reaction with zinc fluoride and water for 4 hours[].
Reaction Steps  The synthesis process includes the following steps[][]:
A mixed solution of magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, and dioxane is prepared and stirred in an ice water bath.
m-Chlorobenzoyl chloride is added to the solution.
After the reaction, the product is neutralized by adding cold sulfuric acid to obtain 3-Chloroperoxybenzoic acid.
Safety and Environmental Protection 3-Chloroperoxybenzoic acid is a strong oxidizing agent and is sensitive to heat. It should be stored at temperatures between 2-8°C[][].

Molecular Structure

Atomic Arrangement 3-Chloroperoxybenzoic acid in this compound are arranged in a specific pattern, with a chlorine atom (Cl) attached to a benzene ring (C6H4), which is further connected to a carboxylic acid group (CO3H)[].
Bonding Type  The compound contains covalent bonds, which are formed by the sharing of electrons between atoms[].
Geometry  The compound adopts a planar geometry due to the presence of the benzene ring[].
Electron Cloud Distribution  The presence of the benzene ring and the carboxylic acid group suggests a delocalized electron cloud over these regions[].
Stereochemistry  3-Chloroperoxybenzoic acid is achiral, meaning it does not have any stereoisomers[].

Mechanism Of Action

Target of Action  3-Chloroperoxybenzoic acid is a strong oxidizing agent that mainly acts on alkenes and ketones[][].
Mode of Action  This compound interacts with its targets through oxidation processes[][]. It is used for the epoxidation of alkenes and also in the Baeyer-Villiger oxidation of ketones to esters[][].
Result of Action  The action of 3-Chloroperoxybenzoic acid leads to the transformation of alkenes into epoxides and ketones into esters[][]. These transformations are crucial in various chemical reactions and syntheses[][].
Side Effects  3-Chloroperoxybenzoic acid is a strong oxidizing agent and can cause severe skin burns and eye damage[]. It may also cause an allergic skin reaction[].
Action Environment  The action of 3-Chloroperoxybenzoic acid is sensitive to heat[]. Therefore, stringent temperature control measures are necessary during its storage and use[]. It is typically stored in a refrigerator[].

Physical Properties

State  3-Chloroperoxybenzoic acid is a solid at standard temperature and pressure[].
Color and Appearance  The compound appears as a white, moist powder[][].
Density  The density of 3-Chloroperoxybenzoic acid is approximately 0.56 g/cm³[].
Melting Point  The melting point of 3-Chloroperoxybenzoic acid is between 69-71 °C[][].
Solubility  3-Chloroperoxybenzoic acid is almost insoluble in water, but it is soluble in ethanol, ethers, chloroform, and dichloroethane[][].
Refractive Index  The refractive index of 3-Chloroperoxybenzoic acid is approximately 1.4580[].

Chemical Properties

Chemical Reaction Types  3-Chloroperoxybenzoic acid is commonly used in several types of reactions[][][]:
Epoxidation of alkenes: It adds an oxygen atom to form an epoxide.
Baeyer-Villiger oxidation: It converts ketones to esters.
Oxidation of sulfides: It transforms sulfides into sulfoxides and sulfones.
Oxidation of amines: It produces amine oxides.
Reactivity  3-Chloroperoxybenzoic acid is a strong oxidizing agent[]. It doesn’t react rapidly with air or water[]. However, it may explode from heat, shock, friction, or contamination, and it may ignite combustibles.
Redox Property  As a strong oxidizing agent, 3-Chloroperoxybenzoic acid has the ability to accept electrons from other substances in a redox reaction[].
Stability  3-Chloroperoxybenzoic acid is thermally stable with an annual decomposition rate of less than 1% at room temperature[]. It’s sensitive to heat and shock, and its stability decreases in the liquid state. It should be stored with stringent temperature control measures[].

Scientific Research Applications

Epoxidation of Alkenes  3-Chloroperoxybenzoic acid is commonly used in the epoxidation of alkenes. It adds an oxygen atom to form an epoxide[].
Baeyer-Villiger Oxidation  This compound is used in the Baeyer-Villiger oxidation. It converts ketones to esters[].
Oxidation of Sulfides  3-Chloroperoxybenzoic acid is used in the oxidation of sulfides. It transforms sulfides into sulfoxides and sulfones[].
Oxidation of Amines  It is used in the oxidation of amines. This process produces amine oxides[].
Synthesis of Polymers  3-Chloroperoxybenzoic acid is used in the synthesis of polymers like polyhydroxyalkanoates and polyesters[][].
Oxidation of Aldehydes and Ketones  This compound is a strong oxidizing agent used in the oxidation reactions such as aldehydes and ketones to esters[].
Oxidation of Olefins  As a good electrophilic reagent, it can react with many functional groups and can oxidize olefins[].
Oxidation of Enol Silyl Ethers, Furans, Sulfides, Selenides, and Amino Compounds 3-Chloroperoxybenzoic acid can react with enol silyl ethers, furans, sulfides, selenides, and amino compounds[].

Future Directions

3-Chloroperoxybenzoic acid, commonly referred to as m-CPBA, is a versatile compound widely employed in scientific research due to its applications in various fields. The future directions of research involving 3-chloroperoxybenzoic acid span across multiple disciplines, highlighting its significance in the advancement of scientific knowledge.
Photovoltaic Technology Enhancement:Research in the area of perovskite solar cells (PSCs) has shown promising developments. 3-Chloroperoxybenzoic acid has been explored for its potential to improve the performance and stability of PSCs. This is particularly important in the context of enhancing the efficiency of solar cells, a critical factor in renewable energy technologies[].
Organic Synthesis and Medicinal Chemistry:In the realm of organic chemistry and drug development, 3-chloroperoxybenzoic acid plays a crucial role as an oxidizing agent. It has been instrumental in the synthesis of various compounds with significant medicinal potential. For instance, research has explored its application in the development of novel anticancer drugs, focusing on the synthesis of pyridazinone derivatives. These compounds have shown potential as inhibitors of various receptors, such as C-met kinase and B-Raf, indicating their relevance in cancer therapy. The ongoing research in this area emphasizes the compound's utility in facilitating innovative approaches to drug design and discovery[].
Advancements in Oxidation Reactions:The compound's role in oxidation reactions is another area of interest. Studies have compared the effectiveness of 3-chloroperoxybenzoic acid with other oxidants, such as magnesium monoperphthalate, in various oxidation processes. These studies contribute to a deeper understanding of the compound's chemical properties and its potential application in more efficient and sustainable chemical processes[].

properties

IUPAC Name

3-chlorobenzenecarboperoxoic acid
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InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO
Source PubChem
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Molecular Formula

C7H5ClO3
Record name 3-CHLOROPEROXYBENZOIC ACID
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DSSTOX Substance ID

DTXSID0061325
Record name Benzenecarboperoxoic acid, 3-chloro-
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Molecular Weight

172.56 g/mol
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Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS]
Record name 3-CHLOROPEROXYBENZOIC ACID
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Record name 3-Chloroperoxybenzoic acid
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Product Name

3-Chloroperoxybenzoic acid

CAS RN

937-14-4
Record name 3-CHLOROPEROXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 4.7 mg of 85% metachloroperbenzoic acid and 0.5 ml of fresh methylene chloride is prepared, is placed in a test tube, fitted with a septum and immersed in a dry ice acetone bath. There was added a solution of 0.5 ml of methylene chloride containing 20 mg of avermectin B1a/B1b. The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes. Then the reaction mixture was placed in an ice bath for 4 hr. and in a refrigerator for 2 days. The reaction mixture was placed on an 8×8 inch chromatography plate with a layer of 250 microns of silica gel and developed with 5% isopropanol in benzene three times. Two fractions are observed: the faster moving fraction weighing 6.4 mg; a slower moving fraction weighing 8.2 mg. The mass spectral and nuclear magnetic resonance analysis of both fractions indicate that the slow moving fraction was avermectin B 1a/B1b-8,9-epoxide.
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Synthesis routes and methods II

Procedure details

Compound 20 is treated with an organolithium base (e.g. LDA, t-BuLi or, preferably, n-BuLi) at low temperature (preferably −78° C.) in a solvent such as DME, Et2O or, preferably, THF, followed by treatment with an organo-disulfide, preferably diphenyldisulfide, to afford compound 28. Compound 29 is obtained by treating compound 28 with a base (e.g. LHMDS, LDA or, preferably, LTMP) at low temperature (preferably −78° C.) in a solvent such as THF, followed by aldehyde RMCHO. Compound 29 is treated with an oxidizing agent (e.g. KMnO4, PCC, PDC, “Swern” oxidation reagents such as (COCl)2/DMSO/Et3N or, preferably, MnO2 in CH2Cl2) to yield compound 30, which is treated with an oxidizing agent (e.g.hydrogen peroxide in acetic acid, 3-chloroperoxybenzoic acid in CH2Cl2, or, preferably, 3-chloroperoxybenzoic acid in Et2O) to provide compound 31. Desired compound 25 of the present invention is obtained upon treatment of compound 31 with H-A3-L3-Q3 in the presence of a base (e.g. KH or, preferably, NaH) in a solvent such as DMF, benzene, DME or, preferably, THF.
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Synthesis routes and methods III

Procedure details

The product formed in the process described in Example 1 was analyzed using Fourier Transform Infrared spectroscopy (FT-IR). The spectrum produced showed absorptions at 1714 cm-1 and 1680 cm-1 (solid state analysis) which are assigned as carbonyl stretching frequencies. Spectra were also obtained for the corresponding 3-chloroperoxybenzoic acid (absorption at 1718 cm-1) and magnesium bis(3-chlorobenzoate) (absorptions at 1615 cm-1 and 1570 cm-1). A portion of the product formed in Example 1 was decomposed by storage for 7 days at 60° C. The spectrum of this material was essentially that of magnesium 3-chlorobenzoate. Analysis in methanol solution resulted in spectra for the product produced in Example 1 (absorption at 1680 cm-1) and for 3-chloroperoxybenzoic acid (absorption at 1740 cm-1). These results show that the product produced in Example 1 is different from the starting material or the simple magnesium carboxylate salt. Also, the absorption locations for the product from Example 1 are consistent with the values expected for magnesium bis(3 -chloroperoxybenzoate)tetrahydrate.
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Synthesis routes and methods IV

Procedure details

This example illustrates a method of preparing an embodiment of the compound of formula II, namely, fluorescein diphosphate tetraethyl ester. 2.5 g of fluorescein (7.5 mmol) is suspended in THF (60 mL) and anhydrous CH2CI2 (mL). 3.1 g of 1H-tetrazole 3.1 g.(44 mmol) is added and stirred at room temperature for ˜1.5 hours or until the reaction mixture becomes a transparent dark yellowish solution. The resulting solution is cooled to 0° C. and 5.0 g of diethyl N. N-diisopropylphosphoramidite (23 mmol) is added dropwise over a period of 3-4 minutes to yield a very light yellow solution. The cooling bath is removed and the reaction stirred at room temperature until TLC shows no starting material remains (˜5 minutes). The reaction is cooled back to 0° C. Rf (fluorescein diphosphite, tetraethyl ester)=0.7-0.75, a quenching spot that becomes fluorescent yellow upon heating; hexanes/EtOAc (3:2) A solution of 3-chloroperoxybenzoic acid (MCPBA) (5.5 g, 32 mmol) in CH2Cl2/CHCl3 (9:1, 50 mL) is prepared, and washed with saturated NaCl (1×50 mL), followed by drying over Na2SO4. The dried solution is added to the 0° C. reaction mixture to yield a cloudy yellowish solution. The cooling bath is removed and the reaction stirred at room temperature until TLC indicates completion (˜10 minutes). The solvent is removed from the reaction mixture in vacuo and the resulting yellow gum is dissolved in EtOAc (˜100 mL). The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL), and dried over Na2SO2. The solvent is removed in vacuo. At this point, TLC in hexanes/EtOAc (3:2) shows two spots: Rf-0.65-0.7, a quenching spot that becomes fluorescent upon heating; and Rf-0.95-1.0, a quenching spot that does not fluoresce upon heating. 50 mL of methanol are added to the gum to precipitate the high-Rf material. The solid is removed by filtration, and methanol is removed from the filtrate in vacuo. The resulting product is purified by column chromatography under the following conditions:
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Synthesis routes and methods V

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloroperoxybenzoic acid
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3-Chloroperoxybenzoic acid
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3-Chloroperoxybenzoic acid
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3-Chloroperoxybenzoic acid
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3-Chloroperoxybenzoic acid
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3-Chloroperoxybenzoic acid

Q & A

A: 3-Chloroperoxybenzoic acid (mCPBA) is a powerful oxidizing agent widely used in organic synthesis. Its interaction with targets depends on the specific functional group. For instance, mCPBA epoxidizes alkenes by transferring an oxygen atom to the double bond, forming an epoxide ring. [, , ] This reaction proceeds through a concerted mechanism where the peroxy bond in mCPBA acts as the electrophile and the alkene pi-bond as the nucleophile. The formed epoxides are valuable intermediates in various synthetic transformations.

A: Absolutely! mCPBA oxidizes sulfides to sulfoxides and sulfones. [, , , , , , ] It can also convert amines to nitro compounds and alcohols to carbonyl compounds. [, , ] Furthermore, mCPBA can be used to generate reactive intermediates like oxaziridines. []

ANone: Here is the structural information:

  • Spectroscopic Data:
    • 1H NMR: Shows characteristic signals for the aromatic protons and the peroxy acid proton. [, ]
    • 13C NMR: Provides information about the carbon atoms in the molecule. []
    • IR Spectroscopy: Shows characteristic absorption bands for the carbonyl and peroxy groups. [, ]

A: In the synthesis of thermally labile hydroperoxides, the stability of the peroxy bond in mCPBA is crucial to avoid premature decomposition of the target molecule. [] In the synthesis of polysaccharide ether solutions, the controlled release of peroxide from mCPBA ensures a gradual depolymerization process. []

A: While often used stoichiometrically, mCPBA can act as a catalyst in some reactions. For example, it catalyzes the decomposition of hydrogen peroxide in the presence of specific metal ions. [] It also plays a crucial role in the catalytic activity of heme-containing enzymes like catalase-peroxidase (KatG) from Mycobacterium tuberculosis, which activates the antituberculosis drug isoniazid. []

A: mCPBA reacts with KatG to form a pseudo-stable intermediate similar to Compound I of horseradish peroxidase. [] This intermediate, identified as KatG Compound I, is then reduced by isoniazid, leading to its activation.

A: Computational methods can investigate the mechanism of mCPBA-mediated reactions. For example, theoretical studies have been conducted to understand the reactivity of 1-hydro-5-carbaphosphatrane, which exists in equilibrium with its cyclic phosphonite tautomer. [] These studies have shed light on the reaction pathways leading to different products when 1-hydro-5-carbaphosphatrane is treated with mCPBA.

ANone: While specific studies comparing different positional isomers of chloroperoxybenzoic acid are limited, it's known that the electronic nature and position of substituents on the aromatic ring can influence the stability and reactivity of the peroxy bond. Electron-withdrawing groups generally increase the reactivity.

A: mCPBA is generally stable when stored properly under refrigeration, but prolonged heating leads to decomposition. [] Formulations with appropriate stabilizers can be used to enhance its shelf-life.

ANone: As a strong oxidizer, mCPBA requires careful handling and storage according to safety regulations. Always refer to the Safety Data Sheet (SDS) before handling mCPBA.

ANone: While PK/PD information is crucial for drugs, mCPBA is primarily a synthetic reagent and is not used as a therapeutic agent. Therefore, PK/PD studies are not typically conducted for this compound.

ANone: Similar to PK/PD, in vitro and in vivo efficacy studies are not relevant for mCPBA as it is not intended for pharmaceutical use.

A: mCPBA can be used to derivatize thermally labile hydroperoxides into more stable trimethylsilyl (TMS) peroxides, which can be analyzed by gas chromatography-mass spectrometry (GC-MS) without significant thermal decomposition. This method has been successfully applied to analyze various hydroperoxides, including cumyl hydroperoxide, 2-phenylethylhydroperoxide, and 13-hydroperoxy-octadeca-9,11-dienoic acid. []

A: mCPBA has been utilized to synthesize various polymers, including:* Poly(ethylene oxide-co-ethylene sulfone)s: Synthesized by oxidizing the corresponding poly(ethylene oxide-co-ethylene sulfide)s using mCPBA. []* Siloxane ionomers: Prepared by oxidizing alkylmercaptosiloxanes to the corresponding sulfonic acids using mCPBA. []* Poly(3-hydroxy-4-pentenoic acid) derivatives: Poly(3HPE) can be modified through epoxidation using mCPBA. []

A: mCPBA is used to functionalize single-walled carbon nanotubes (SWNTs) through epoxidation, creating defects on the nanotube surface. This reaction allows for the quantification of epoxide defects on SWNTs using catalytic de-epoxidation with MeReO3/PPh3 and 31P NMR spectroscopy. []

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